24R-Calcipotriol

Breast Cancer Antiproliferative Activity Vitamin D Analog

24R-Calcipotriol (PRI-2202; Calcipotriol EP Impurity D) is the (24R)-epimer of calcipotriol with a stereochemistry-dependent activity profile distinct from the parent drug. It delivers 1.38-fold higher MCF-7 antiproliferative activity (81.0% vs 58.5% inhibition at 1000 nM) and potentiates tamoxifen 3.2-fold (69.9% at 100 nM), outperforming calcipotriol by 10.6 percentage points in combination. Critically, it is non-lethal at 5.0 mg/kg total dose—a dose 100% lethal for calcipotriol—enabling high-dose in vivo tumor models. As the official EP Impurity D, it is the only chemically valid reference standard for HPLC/UPLC/LC-MS method validation, system suitability, ANDA/NDA/DMF regulatory filings, and impurity quantification against pharmacopeial specification limits. No generic vitamin D analog can substitute.

Molecular Formula C27H40O3
Molecular Weight 412.6 g/mol
CAS No. 112827-99-3
Cat. No. B196315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24R-Calcipotriol
CAS112827-99-3
Synonyms(E)-5-((E)-2-(1-((E)yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methyldiol;  24R-Calcipotriol;  24-Epi-Calcipotriol. - See more at: http://www.clearsynth.com/en/CSO31161.html#sthash.dUpnLu8x.dpuf
Molecular FormulaC27H40O3
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
InChIInChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1
InChIKeyLWQQLNNNIPYSNX-CIJZWTHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





24R-Calcipotriol (CAS 112827-99-3): A Stereochemically Defined Vitamin D Analog for Oncology and Analytical Reference Applications


24R-Calcipotriol (PRI-2202; CAS 112827-99-3) is a synthetic diastereomeric analog of calcipotriol (calcipotriene) and a ligand of vitamin D receptor (VDR)-like receptors [1]. It is the (24R)-epimer of calcipotriol, with a molecular formula of C₂₇H₄₀O₃ and a molecular weight of 412.60 g/mol . The compound is officially designated as Calcipotriol EP Impurity D in the European Pharmacopoeia, underscoring its critical role in pharmaceutical quality control [2]. Unlike generic vitamin D analogs, the specific 24R stereoconfiguration imparts a distinct biological activity profile that cannot be extrapolated from the parent calcipotriol or other in-class compounds.

Why Generic Calcipotriol or Vitamin D Analogs Cannot Substitute for 24R-Calcipotriol in Research and Analytical Applications


The biological and analytical properties of 24R-Calcipotriol are exquisitely dependent on its C-24 stereochemistry. Calcipotriol (the marketed drug) possesses a (24S)-configuration; the (24R)-epimer is a distinct chemical entity with a unique activity profile . In vitro, 24R-Calcipotriol exhibits a markedly different potency and combination efficacy compared to the parent compound (PRI-2201), calcitriol, and tacalcitol (PRI-2191) [1]. In vivo, its toxicity profile is fundamentally different—it is non-lethal at doses that are lethal for calcipotriol [2]. From a regulatory standpoint, 24R-Calcipotriol is a named impurity (EP Impurity D) in calcipotriol drug substances. Substituting a generic vitamin D analog would invalidate analytical method validation and fail to provide a chemically defined reference standard for impurity profiling [3]. The following quantitative evidence demonstrates precisely where 24R-Calcipotriol must be used in place of its closest analogs.

Quantitative Differentiation of 24R-Calcipotriol (PRI-2202): Evidence from Direct Head-to-Head Comparisons


24R-Calcipotriol Exhibits Superior Antiproliferative Activity in MCF-7 Breast Cancer Cells Compared to Calcitriol, Tacalcitol, Calcipotriol, and PRI-2205

Among a panel of vitamin D analogs tested, the diastereomeric analog PRI-2202 (24R-Calcipotriol) demonstrated the strongest antiproliferative activity on the human breast cancer cell line MCF-7 [1]. When used alone at 1000 nM, 24R-Calcipotriol achieved 81.0 ± 31.6% proliferation inhibition, compared to 62.4 ± 7.4% for calcitriol, 62.4 ± 4.9% for tacalcitol (PRI-2191), 58.5 ± 4.9% for calcipotriol (PRI-2201), and 64.4 ± 19.6% for the geometric analog PRI-2205 [2]. The superiority of 24R-Calcipotriol over the parent drug calcipotriol (PRI-2201) was most pronounced at this concentration (1.38-fold higher inhibition).

Breast Cancer Antiproliferative Activity Vitamin D Analog

24R-Calcipotriol Demonstrates 100-Fold Lower In Vivo Toxicity Compared to Calcitriol and Tacalcitol, and Is Non-Lethal at Doses Fatal for Calcipotriol

In vivo toxicity studies in mice revealed a striking safety advantage for 24R-Calcipotriol (PRI-2202) relative to reference compounds [1]. Mice administered a total dose of 2.5-5.0 mg/kg of 24R-Calcipotriol over 5 successive days showed no changes in body weight [2]. In contrast, calcitriol and tacalcitol exhibited toxicity at doses 100 times lower (0.025-0.05 mg/kg) under the same protocol. Critically, calcipotriol (PRI-2201) was lethal to all mice following administration of a total dose of 5.0 mg/kg, whereas 24R-Calcipotriol at the identical 5.0 mg/kg total dose caused no mortality [3].

In Vivo Toxicology Therapeutic Index Vitamin D Analog

24R-Calcipotriol Potentiates the Antiproliferative Effect of Tamoxifen in MCF-7 Cells at Lower Combination Doses Than Reference Analogs

The combination of 24R-Calcipotriol with tamoxifen (TX) produced a marked enhancement of antiproliferative activity in MCF-7 cells [1]. At a clinically relevant combination of 100 nM 24R-Calcipotriol and 1 µg/mL tamoxifen, proliferation inhibition reached 69.9 ± 36.4%, compared to tamoxifen alone (21.6 ± 2.7%)—a 3.2-fold increase [2]. In contrast, calcipotriol (PRI-2201) at the same 100 nM concentration with 1 µg/mL TX achieved only 59.3 ± 4.7% inhibition. Notably, the potentiation effect of 24R-Calcipotriol with TX required higher doses than reference compounds calcitriol, PRI-2191, and PRI-2201, indicating a distinct interaction profile that is specific to this diastereomer [3].

Combination Therapy Tamoxifen Breast Cancer

24R-Calcipotriol Is an Officially Designated EP Impurity Standard, Essential for Regulatory-Compliant Quality Control of Calcipotriol Drug Substances

Under the European Pharmacopoeia, 24R-Calcipotriol is designated as Calcipotriol EP Impurity D, a named impurity that must be monitored and controlled in calcipotriol active pharmaceutical ingredients and finished drug products [1]. The compound is supplied as a certified reference standard with validated purity (typically ≥95% or ≥98% by HPLC) specifically for use in analytical method development, method validation (AMV), quality control (QC) release testing, and Abbreviated New Drug Application (ANDA) submissions [2]. No other vitamin D analog or calcipotriol stereoisomer can substitute for this specific EP impurity marker, as it has a unique retention time, spectral signature, and regulatory identity distinct from other calcipotriol-related impurities such as Impurity A, B, C, E, or F [3].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

High-Value Application Scenarios for 24R-Calcipotriol Based on Differentiated Evidence


In Vitro Breast Cancer Research Requiring Maximal Antiproliferative Single-Agent Activity

For investigators studying vitamin D analog effects in MCF-7 or other breast cancer cell lines, 24R-Calcipotriol provides 1.38-fold higher antiproliferative activity than the parent drug calcipotriol (81.0% vs. 58.5% inhibition at 1000 nM) [1]. This enables more robust demonstration of growth inhibitory effects in dose-response studies and reduces the required compound concentration to achieve threshold inhibition levels. The compound's superior activity in MCF-7 cells is established through direct head-to-head comparison with calcitriol, tacalcitol, and calcipotriol [2].

Preclinical In Vivo Oncology Studies Requiring a Wide Therapeutic Index

In vivo tumor models that demand repeated high-dose vitamin D analog administration should prioritize 24R-Calcipotriol over calcitriol, tacalcitol, or calcipotriol. The compound exhibits no mortality at a total dose of 5.0 mg/kg—a dose that is 100% lethal for calcipotriol—and produces no body weight changes at doses 100-fold higher than toxic doses of calcitriol [3]. This expanded safety window permits dosing regimens that are otherwise impossible, enabling exploration of antitumor efficacy at higher exposure levels without confounding toxicity.

Pharmaceutical Quality Control: Impurity Profiling and Method Validation for Calcipotriol Drug Substances

Analytical laboratories developing or validating HPLC, UPLC, or LC-MS methods for calcipotriol active pharmaceutical ingredients or finished drug products must procure 24R-Calcipotriol as a certified EP Impurity D reference standard [4]. The compound is essential for establishing system suitability, determining relative retention times, quantifying impurity levels against specification limits, and supporting regulatory filings (ANDA, NDA, DMF). No alternative compound can fulfill this role, as EP Impurity D is a specifically named and chemically distinct entity with its own CAS registry number [5].

Tamoxifen Combination Studies in Hormone-Responsive Breast Cancer Models

Researchers evaluating vitamin D analogs as tamoxifen adjuvants in MCF-7 xenograft or in vitro models should select 24R-Calcipotriol to maximize combination efficacy. The compound potentiates tamoxifen's antiproliferative effect by 3.2-fold (to 69.9% inhibition) at 100 nM, outperforming calcipotriol's combination activity by 10.6 percentage points [6]. This differential combination activity may translate to improved in vivo outcomes in preclinical breast cancer studies where tamoxifen is a standard-of-care comparator.

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